![molecular formula C10H19N2O4P B5772626 {[acetyl(ethyl)amino]methyl}[(2-oxo-1-pyrrolidinyl)methyl]phosphinic acid](/img/structure/B5772626.png)
{[acetyl(ethyl)amino]methyl}[(2-oxo-1-pyrrolidinyl)methyl]phosphinic acid
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Overview
Description
{[Acetyl(ethyl)amino]methyl}[(2-oxo-1-pyrrolidinyl)methyl]phosphinic acid, also known as JNJ-42253432, is a novel phosphinic acid derivative that has shown promising results in scientific research. This compound is synthesized through a multistep process and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Mechanism of Action
{[acetyl(ethyl)amino]methyl}[(2-oxo-1-pyrrolidinyl)methyl]phosphinic acid exerts its effects by binding to the benzodiazepine site of the GABA-A receptor, which enhances the activity of the receptor and increases the inhibitory effects of GABA. This leads to a reduction in neuronal excitability and an overall calming effect on the central nervous system.
Biochemical and Physiological Effects
{[acetyl(ethyl)amino]methyl}[(2-oxo-1-pyrrolidinyl)methyl]phosphinic acid has been shown to have a number of biochemical and physiological effects, including reducing anxiety and inducing sedation. It has also been shown to have anticonvulsant effects, making it a potential candidate for the treatment of epilepsy. Additionally, this compound has been shown to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the major advantages of {[acetyl(ethyl)amino]methyl}[(2-oxo-1-pyrrolidinyl)methyl]phosphinic acid is its specificity for the benzodiazepine site of the GABA-A receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. However, one limitation of this compound is its relatively short half-life, which can make it difficult to use in long-term experiments.
Future Directions
There are a number of future directions for research on {[acetyl(ethyl)amino]methyl}[(2-oxo-1-pyrrolidinyl)methyl]phosphinic acid. One area of interest is its potential use as a treatment for neurological disorders such as epilepsy, anxiety, and insomnia. Another area of interest is its potential as a neuroprotective agent, which could be beneficial in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Synthesis Methods
The synthesis of {[acetyl(ethyl)amino]methyl}[(2-oxo-1-pyrrolidinyl)methyl]phosphinic acid involves a multistep process that starts with the reaction of ethyl acetoacetate with methylamine to form ethyl N-methyl-N-(2-oxo-1-pyrrolidinyl)acetamide. This intermediate is then reacted with chloromethylphosphonic acid diethyl ester to form {[acetyl(ethyl)amino]methyl}[(2-oxo-1-pyrrolidinyl)methyl]phosphinic acid. The final product is purified through recrystallization and characterized using various analytical techniques.
Scientific Research Applications
{[acetyl(ethyl)amino]methyl}[(2-oxo-1-pyrrolidinyl)methyl]phosphinic acid has shown potential applications in various fields of scientific research. It has been studied for its role in modulating the activity of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. This compound has also been shown to have anticonvulsant, anxiolytic, and sedative properties, making it a potential candidate for the treatment of neurological disorders such as epilepsy, anxiety, and insomnia.
properties
IUPAC Name |
[acetyl(ethyl)amino]methyl-[(2-oxopyrrolidin-1-yl)methyl]phosphinic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N2O4P/c1-3-11(9(2)13)7-17(15,16)8-12-6-4-5-10(12)14/h3-8H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZXIOGDCNETJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CP(=O)(CN1CCCC1=O)O)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N2O4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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